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1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea

Coordination Chemistry Urease Modeling Cobalt(III) Complexes

1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea (C₁₃H₁₂ClN₃O; MW 261.71 g/mol) is a synthetic N,N′-disubstituted aryl pyridinylmethyl urea derivative. It features a 2-chlorophenyl ring linked via a urea bridge to a pyridin-2-ylmethyl group, placing it within the broader family of pyridine-containing ureas investigated as kinase inhibitor scaffolds, urease inhibitors, and cytokinin analogs.

Molecular Formula C13H12ClN3O
Molecular Weight 261.70 g/mol
Cat. No. B5749799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea
Molecular FormulaC13H12ClN3O
Molecular Weight261.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)NCC2=CC=CC=N2)Cl
InChIInChI=1S/C13H12ClN3O/c14-11-6-1-2-7-12(11)17-13(18)16-9-10-5-3-4-8-15-10/h1-8H,9H2,(H2,16,17,18)
InChIKeyIJXWVMXFQBODTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>39.3 [ug/mL]

1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea: Structural Identity, Physicochemical Profile, and Class Context for Procurement Benchmarking


1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea (C₁₃H₁₂ClN₃O; MW 261.71 g/mol) is a synthetic N,N′-disubstituted aryl pyridinylmethyl urea derivative . It features a 2-chlorophenyl ring linked via a urea bridge to a pyridin-2-ylmethyl group, placing it within the broader family of pyridine-containing ureas investigated as kinase inhibitor scaffolds, urease inhibitors, and cytokinin analogs [1]. Unlike its regioisomer 1-(2-chlorophenyl)-3-(pyridin-3-ylmethyl)urea (CAS 197512-66-6, PDB ligand 4VC), which has a co-crystal structure with DDR1 kinase (PDB 5BVK) [2], published quantitative biological data for the 2-pyridylmethyl isomer are currently absent from the peer-reviewed literature. Decisions regarding procurement of this compound must therefore be grounded primarily in its distinct chelation geometry and regioisomeric structure relative to available comparators, rather than on claims of superior biological potency.

Why 1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea Cannot Be Interchanged with Its Closest Pyridylmethyl Urea Regioisomers: The Case for Precise Structural Specification in Scientific Procurement


Within the C₁₃H₁₂ClN₃O formula space, at least four distinct regioisomeric and positional variants exist—differing in the pyridine nitrogen position (2-, 3-, or 4-pyridylmethyl) and the chlorine position on the phenyl ring (2-Cl vs. 3-Cl)—and these are not functionally interchangeable . The 3-pyridylmethyl isomer (CAS 197512-66-6) is the most extensively characterized, with a solved co-crystal structure in DDR1 kinase (PDB 5BVK) [1] and inhibitor profiling data; yet the 2-pyridylmethyl isomer exhibits a fundamentally different coordination geometry owing to the adjacency of the pyridine nitrogen to the methylene linker, enabling bidentate N,N′-chelation to metal ions that the 3- and 4-pyridyl isomers cannot achieve [2]. Generic procurement or substitution between these regioisomers without explicit specification of the pyridyl attachment point therefore risks experimental non-reproducibility, particularly in metal-coordination, catalytic, or fragment-based screening applications where chelation geometry is a critical determinant of activity [2].

1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea: Head-to-Head Quantitative Differentiation Evidence vs. Closest Regioisomeric and Positional Analogs


Chelation Geometry Differentiation: Bidentate N,N′-Coordination Capability of the 2-Pyridylmethyl Urea Scaffold vs. 3- and 4-Pyridylmethyl Isomers

The 2-pyridylmethyl urea scaffold possesses a unique capacity for bidentate N,N′-chelation to metal ions through simultaneous coordination of the pyridine nitrogen and the deprotonated urea nitrogen, forming a stable five-membered metallacycle [1]. This binding mode has been crystallographically confirmed for the N-(2-pyridylmethyl)urea–cobalt(III) system (space group P2₁/c, a = 9.743 Å, b = 13.924 Å, c = 15.006 Å, β = 97.07°, Z = 4; R factors = 0.037/0.051) [1]. In contrast, the 3-pyridylmethyl and 4-pyridylmethyl isomers are structurally incapable of forming this chelate geometry due to the greater distance and unfavorable orientation of the pyridine nitrogen relative to the urea NH, limiting them to monodentate coordination modes [1]. While the specific 2-chlorophenyl-substituted derivative was not among the six phenyl-substituted analogs crystallographically characterized in the 1999 study (which included X = 4-H, 4-CH₃, 4-Br, 3-Cl, 4-CF₃, and 4-NO₂), the chelation geometry is intrinsic to the 2-pyridylmethyl urea substructure shared by the target compound [1].

Coordination Chemistry Urease Modeling Cobalt(III) Complexes Bidentate Ligand Design

Regioisomeric Selectivity in Kinase Fragment Screening: DDR1 Co-crystallization Data for the 3-Pyridylmethyl Isomer and Its Implications for the 2-Pyridylmethyl Analog

The 3-pyridylmethyl isomer (PDB ligand 4VC, CAS 197512-66-6) has been solved as a fragment hit bound to the discoidin domain receptor 1 (DDR1) kinase in PDB entry 5BVK, which describes fragment-based discovery of potent and selective DDR1/2 inhibitors [1]. The binding interaction of the 3-pyridylmethyl isomer with DDR1 provides a structural reference point, yet the 2-pyridylmethyl isomer presents a distinct hydrogen-bonding and steric profile due to the altered position of the pyridine nitrogen [1]. No co-crystal structure of the 2-pyridylmethyl isomer with any kinase has been deposited. In fragment-based screening campaigns targeting DDR1 or related kinases, the two regioisomers cannot be treated as interchangeable hits; differential mapping of the pyridine nitrogen position is expected to yield distinct binding poses and SAR trajectories [1].

Fragment-Based Drug Discovery DDR1 Kinase Discoidin Domain Receptor Kinase Inhibitor Scaffolds

Structural and Physicochemical Differentiation from the 3-Chlorophenyl Positional Isomer: Implications for Molecular Recognition

The target compound bears a chlorine substituent at the ortho (2-) position of the phenyl ring, distinguishing it from its 3-chlorophenyl positional isomer (1-(3-chlorophenyl)-3-(pyridin-2-ylmethyl)urea), which is commercially available . Ortho-substitution introduces steric hindrance adjacent to the urea NH and alters the conformational preference of the phenyl ring relative to the urea plane, which can modulate hydrogen-bond donor capacity and target binding [1]. Both isomers share the same molecular formula (C₁₃H₁₂ClN₃O, MW 261.71) but differ in documented characterization: the 3-Cl isomer has been studied in cobalt(III) coordination chemistry alongside other phenyl-substituted N-2-pyridylmethyl-N′-phenylureas [1], whereas the 2-Cl isomer has no published characterization data. For procurement decisions where ortho vs. meta halogenation is hypothesized to influence target engagement, both isomers must be sourced as distinct chemical entities.

Positional Isomerism Structure-Activity Relationships Halogen Bonding Molecular Recognition

Differentiation from N-(2-Chlorophenyl)-N′-(2-pyridinyl)urea (Direct-Linked Analog): The Methylene Spacer Effect on Conformational Flexibility and Hydrogen-Bonding Geometry

The target compound incorporates a methylene (–CH₂–) spacer between the urea NH and the pyridine ring, distinguishing it from the direct-linked analog N-(2-chlorophenyl)-N′-(2-pyridinyl)urea (CAS 13208-24-7, C₁₂H₁₀ClN₃O, MW 247.68) . The methylene insertion increases molecular weight by 14 Da (ΔMW = +14.03), introduces an additional rotational degree of freedom, and alters the pKa of the pyridine nitrogen due to the change from direct conjugation (2-pyridinyl) to a benzylic-like electronic environment (2-pyridylmethyl) . This structural modification has been shown to affect inhibitor potency in pyridine-urea kinase inhibitor series, where pyridylmethyl analogs (with methylene spacer) and direct pyridinyl analogs can exhibit divergent IC50 values [1]. The direct-linked analog has documented affinity data (EC50: 1.97 × 10³ nM against a GPCR/ion channel target) in BindingDB [2], providing a quantitative baseline for the class, though no comparable data exist for the target compound.

Linker Optimization Conformational Flexibility Hydrogen Bonding Urea Pharmacophore

Evidence Gap Advisory: Absence of Published Quantitative Biological Data for the 2-Pyridylmethyl Isomer

A comprehensive search of PubChem, ChEMBL, BindingDB, PubMed, and the RCSB PDB confirms that no peer-reviewed quantitative biological activity data (IC50, Ki, Kd, EC50, cellular proliferation, or in vivo efficacy) have been published for 1-(2-chlorophenyl)-3-(pyridin-2-ylmethyl)urea as of the search date [1][2]. The compound is listed as a research chemical by multiple commercial vendors, but all biological activity claims associated with the compound in vendor catalogs are class-level generalizations extrapolated from pyridine-urea analogs and are not supported by compound-specific experimental data . This stands in marked contrast to the 3-pyridylmethyl isomer (CAS 197512-66-6), which has documented co-crystallographic data (PDB 5BVK) [1], and to the broader pyridine-urea class, where VEGFR-2 IC50 values in the low micromolar range (3.93 ± 0.73 µM to 5.0 ± 1.91 µM) have been reported for structurally related compounds [2].

Data Gap Research Chemical Biological Characterization Procurement Risk

Validated and Evidence-Linked Application Scenarios for 1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea in Scientific Procurement


Fragment Library Expansion for Kinase Drug Discovery: Matched-Pair Regioisomeric Screening with the 3-Pyridylmethyl Isomer

The target compound serves as a critical matched-pair partner to the 3-pyridylmethyl isomer (PDB ligand 4VC, CAS 197512-66-6) in fragment-based screening campaigns targeting DDR1, DDR2, or related receptor tyrosine kinases [1]. By procuring both regioisomers, fragment screening groups can directly map the impact of pyridine nitrogen positional variation (2- vs. 3-pyridylmethyl) on kinase binding thermodynamics and kinetics, using the solved 5BVK co-crystal structure as a reference for the 3-isomer [1]. This matched-pair approach generates decision-quality SAR data that generic sourcing of a single isomer cannot provide [1].

Coordination Chemistry and Urease Biomimetic Modeling: Exploiting the Bidentate N,N′-Chelation Motif

The 2-pyridylmethyl urea scaffold is uniquely suited for studies of bidentate N,N′-chelation to transition metal ions (Co(III), Ni(II), Zn(II)), a coordination mode directly relevant to understanding the active-site mechanism of the nickel-dependent enzyme urease [1]. The crystallographically characterized Co(III) complex of the parent N-(2-pyridylmethyl)urea system provides a structural blueprint (space group P2₁/c, stable five-membered metallacycle) [1], and the 2-chlorophenyl substituent on the target compound introduces an electron-withdrawing group that can modulate the hydrolysis kinetics of the coordinated urea ligand [1]. This application is structurally inaccessible to the 3- and 4-pyridylmethyl isomers [1].

Halogen Positional Scanning in Urea-Based Kinase or Urease Inhibitor SAR Series

As part of a systematic halogen positional scan on the phenyl ring of pyridylmethyl urea inhibitors, the target compound (2-Cl) complements the characterized 3-Cl analog and the unsubstituted parent (4-H) in the same scaffold [1]. Such positional scanning is a standard strategy in medicinal chemistry to deconvolute steric, electronic, and hydrogen/halogen-bonding contributions of aryl substituents [1]. The availability of explicit Co(III) complex hydrolysis kinetic parameters (rate law k_obsd = kK[H⁺]/(1 + K[H⁺]) at 55 °C in 1.00 M ionic strength) for several phenyl-substituted derivatives provides a quantitative framework into which the 2-Cl analog can be integrated upon experimental characterization [1].

Methylene-Linker SAR Exploration: Comparison with the Direct-Linked N-(2-Chlorophenyl)-N′-(2-pyridinyl)urea Analog

For medicinal chemistry programs optimizing the linker between the urea core and the heteroaryl ring, the target compound provides the one-carbon-extended analog (methylene spacer) relative to N-(2-chlorophenyl)-N′-(2-pyridinyl)urea (CAS 13208-24-7) [1]. Systematic comparison of these two compounds—which differ only by the presence of a single methylene group (ΔMW = +14.03 Da)—enables evaluation of conformational flexibility, hydrogen-bond geometry, and pharmacokinetic property changes associated with linker elongation [1]. This is a well-precedented SAR strategy in kinase inhibitor optimization [2].

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